molecular formula C19H17BrF3N5O B3481499 [5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone

[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B3481499
M. Wt: 468.3 g/mol
InChI Key: RRKHEDCOHUPQLV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3N5O/c1-26-6-8-27(9-7-26)18(29)14-11-24-28-16(19(21,22)23)10-15(25-17(14)28)12-2-4-13(20)5-3-12/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHEDCOHUPQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.